molecular formula C23H26N4O3 B2608229 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide CAS No. 891089-86-4

4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

Cat. No.: B2608229
CAS No.: 891089-86-4
M. Wt: 406.486
InChI Key: VIQCAXFCASHWDL-UHFFFAOYSA-N
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Description

4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-acetylphenyl, phenylpyrrolidinone, and piperazine. The reaction conditions may involve:

    Step 1: Acylation of 4-acetylphenyl with an appropriate acylating agent.

    Step 2: Formation of the pyrrolidinone ring through cyclization reactions.

    Step 3: Coupling of the pyrrolidinone derivative with piperazine under conditions such as reflux in an organic solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry

Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-acetylphenyl)piperazine: A simpler derivative lacking the pyrrolidinone ring.

    N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine: A derivative lacking the acetylphenyl group.

Uniqueness

The uniqueness of 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Biological Activity

The compound 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.37 g/mol

The structure features a piperazine ring, an acetylphenyl group, and a pyrrolidinone moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine and pyrrolidinone rings suggests potential interactions with neurotransmitter systems and enzymatic pathways.

Antioxidant Activity

Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, a study on related compounds demonstrated their ability to scavenge free radicals effectively, thereby suggesting that this compound may possess comparable antioxidant capabilities .

Inhibition of Tyrosinase Activity

Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Compounds similar to this compound have been evaluated for their inhibitory effects on TYR. The results indicated that certain derivatives could inhibit TYR activity effectively, with IC50 values in the low micromolar range . This suggests potential applications in treating hyperpigmentation disorders.

Cytotoxicity Studies

MTT assays have been employed to evaluate the cytotoxic effects of related compounds on various cell lines. Notably, compounds exhibiting low cytotoxicity at concentrations up to 10 µM were identified, indicating a favorable safety profile for further development .

Summary of Biological Activities

Activity Effect Reference
AntioxidantEffective scavenging of free radicals
Tyrosinase InhibitionIC50 values in low micromolar range
CytotoxicityLow cytotoxicity up to 10 µM

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant properties of structurally related compounds, various derivatives were tested using the ABTS radical scavenging assay. The most potent compound displayed an EC50 value of 9.0 µM, indicating strong antioxidant activity comparable to established antioxidants .

Case Study 2: Tyrosinase Inhibition

Another study focused on the inhibitory effects of piperazine derivatives on TYR from Agaricus bisporus. The findings revealed that several compounds exhibited significant inhibition, with the best-performing derivative achieving an IC50 of 3.8 µM . This highlights the therapeutic potential of these compounds in managing conditions related to excessive melanin production.

Properties

IUPAC Name

4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-17(28)18-7-9-20(10-8-18)25-11-13-26(14-12-25)23(30)24-19-15-22(29)27(16-19)21-5-3-2-4-6-21/h2-10,19H,11-16H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCAXFCASHWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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